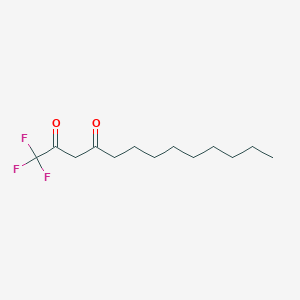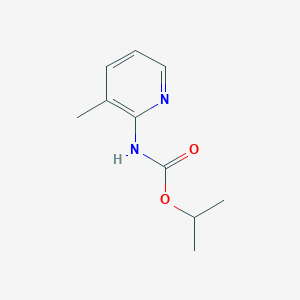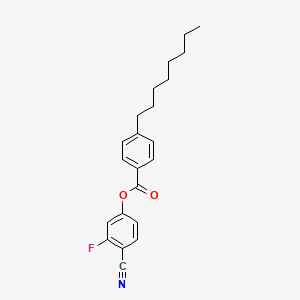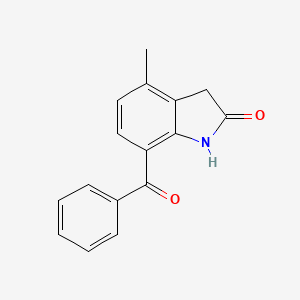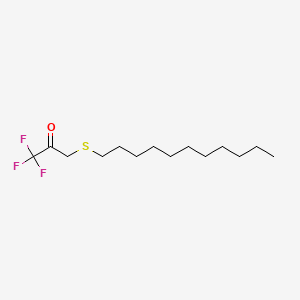
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one is a chemical compound characterized by the presence of trifluoromethyl and sulfanyl groups attached to a propanone backbone This compound is notable for its unique structural features, which include a trifluoromethyl group, a sulfanyl group, and an undecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one typically involves the introduction of trifluoromethyl and sulfanyl groups into a propanone structure. One common method involves the reaction of a suitable precursor with trifluoromethylating agents and sulfanylating agents under controlled conditions. For example, the reaction of 1,1,1-trifluoroacetone with an appropriate sulfanylating agent in the presence of a base can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis methods to ensure efficiency and scalability. Continuous reactors can be employed to introduce raw materials such as trifluoroacetic anhydride and sulfanylating agents, allowing for a streamlined and efficient synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Substituted trifluoromethyl derivatives.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one has a range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential neuroprotective properties and effects on cellular pathways.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfanyl group can interact with thiol-containing enzymes and proteins, potentially modulating their activity. These interactions can lead to various biological effects, including neuroprotection and modulation of metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-3-phenyl-2-propanone: A trifluoromethyl ketone with neuroprotective properties.
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: A fluorinated alcohol used in organic synthesis.
Uniqueness
1,1,1-Trifluoro-3-undecylsulfanylpropan-2-one is unique due to its combination of a long undecyl chain, a trifluoromethyl group, and a sulfanyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
92682-27-4 |
|---|---|
Formule moléculaire |
C14H25F3OS |
Poids moléculaire |
298.41 g/mol |
Nom IUPAC |
1,1,1-trifluoro-3-undecylsulfanylpropan-2-one |
InChI |
InChI=1S/C14H25F3OS/c1-2-3-4-5-6-7-8-9-10-11-19-12-13(18)14(15,16)17/h2-12H2,1H3 |
Clé InChI |
KYDANCUFMCPVOZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCSCC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



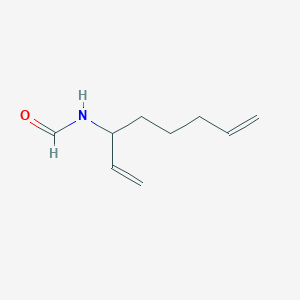

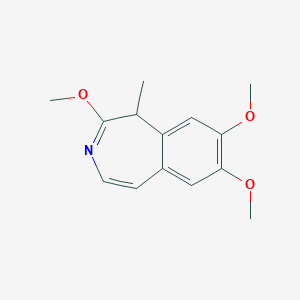
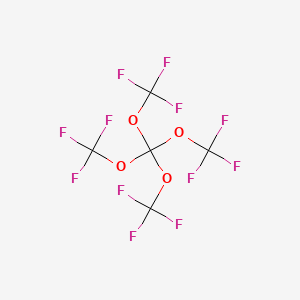

![N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14351793.png)
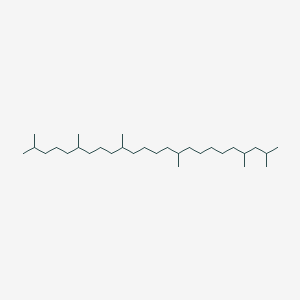
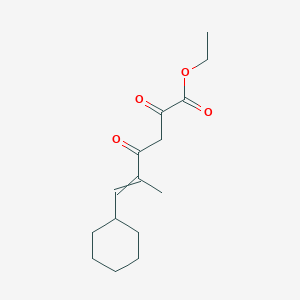
![{2-Methyl-2-[2-(propylsulfanyl)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B14351819.png)
